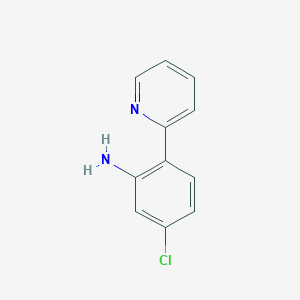
5-Chloro-2-(pyridin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(pyridin-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted benzene ring fused with a pyridine ring, making it a heterocyclic aromatic amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyridin-2-yl)aniline typically involves the reaction of 2-chloropyridine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 2-chloropyridine is reacted with aniline in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to achieve efficient production.
化学反応の分析
Types of Reactions
5-Chloro-2-(pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) and a suitable solvent.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-(pyridin-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-2-(pyridin-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)aniline: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Bromo-2-(pyridin-2-yl)aniline: Similar structure but with a bromo substituent instead of chloro, leading to different chemical properties.
2-Amino-N-(pyridin-2-yl)benzamide: Contains an amide group, which significantly alters its chemical behavior and applications.
Uniqueness
5-Chloro-2-(pyridin-2-yl)aniline is unique due to the presence of both a chloro and pyridine moiety, which imparts distinct reactivity and potential for diverse applications. The chloro group can participate in various substitution reactions, while the pyridine ring enhances its ability to interact with biological targets.
特性
CAS番号 |
113623-77-1 |
|---|---|
分子式 |
C11H9ClN2 |
分子量 |
204.65 g/mol |
IUPAC名 |
5-chloro-2-pyridin-2-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H,13H2 |
InChIキー |
SXIVLZSNPQOKIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


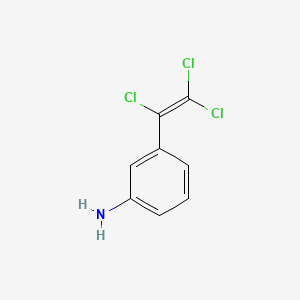
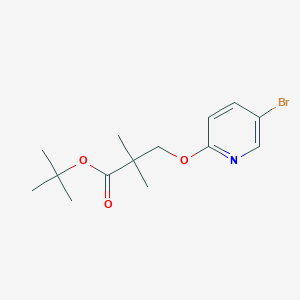
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
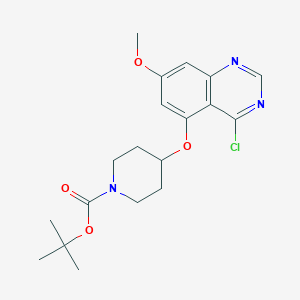
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)

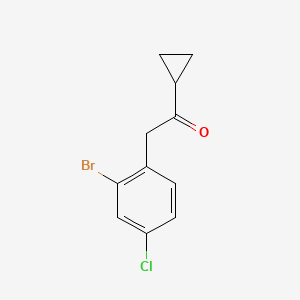

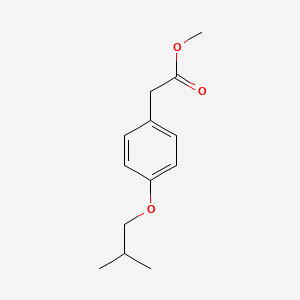
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)

![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
![Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)
